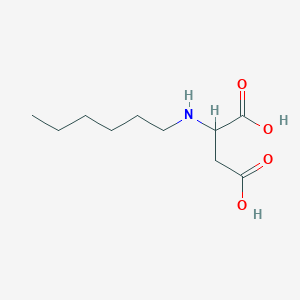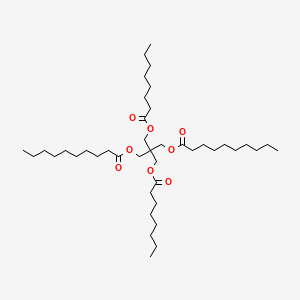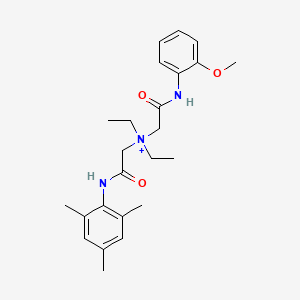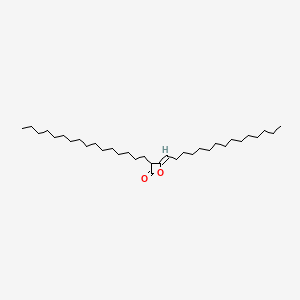
N-Hexyl aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl aspartic acid is a derivative of aspartic acid, an α-amino acid used in the biosynthesis of proteins. This compound features a hexyl group attached to the nitrogen atom of the aspartic acid molecule. The addition of the hexyl group modifies the physical and chemical properties of the aspartic acid, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hexyl aspartic acid can be synthesized through the reaction of aspartic acid with hexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and hexylamine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of solid-phase synthesis techniques, where the aspartic acid is anchored to a solid support and reacted with hexylamine in the presence of a coupling agent . This method allows for the efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl aspartic acid undergoes various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid derivatives.
Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted amides and thioamides.
Wissenschaftliche Forschungsanwendungen
N-Hexyl aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of N-Hexyl aspartic acid involves its interaction with specific molecular targets and pathways. The hexyl group enhances the hydrophobic interactions with target proteins, potentially altering their structure and function. This can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylaspartic acid: A derivative of aspartic acid with an acetyl group instead of a hexyl group.
N-Methyl aspartic acid: Features a methyl group attached to the nitrogen atom of aspartic acid.
Uniqueness
N-Hexyl aspartic acid is unique due to the presence of the long hexyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in drug delivery systems and the synthesis of hydrophobic polymers.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-(hexylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
PYDOKXUMDNRVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)



![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)







